molecular formula C11H10N4O B3009040 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile CAS No. 1241428-31-8

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile

Numéro de catalogue B3009040
Numéro CAS: 1241428-31-8
Poids moléculaire: 214.228
Clé InChI: NCIUGYXHXBFGBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share some structural features with the compound . For instance, the first paper discusses 6-Methoxy-4-quinolone (6-MOQ), which is a novel fluorophore with strong fluorescence in a wide pH range and is stable under various conditions. This compound is derived from 5-methoxyindole-3-acetic acid and has potential applications in biomedical analysis . The second paper describes the synthesis and structural analysis of a compound with an imidazo[2,1-b][1,3,4]thiadiazole core, which is structurally different but shares the methoxyphenyl motif . The third paper reports on a compound with a methoxy-methylpyrimidinylmethyl-benzimidazole structure, which was a side product in the synthesis of an antitubercular agent .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from different precursors. For example, the synthesis of the fluorophore 6-MOQ involves oxidation of 5-methoxyindole-3-acetic acid . The synthesis of the imidazo[2,1-b][1,3,4]thiadiazole derivative is not detailed, but it likely involves a series of reactions including the formation of the imidazo[2,1-b][1,3,4]thiadiazole core followed by functionalization with a morpholinomethyl group . The synthesis of the benzimidazole derivative also involves multiple steps, as it was obtained as a side product during the synthesis of an antitubercular agent .

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers were determined using various spectroscopic techniques and X-ray crystallography. The 6-MOQ compound was characterized by its strong fluorescence and large Stokes' shift . The imidazo[2,1-b][1,3,4]thiadiazole derivative's structure was elucidated using elemental analysis, IR spectrum, 1H NMR, and X-ray crystal structure analysis, revealing intermolecular interactions that contribute to the formation of a supramolecular network . The benzimidazole derivative's structure was determined through a combined X-ray and DFT study .

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for the compounds discussed. However, the stability and reactivity of these compounds under various conditions are mentioned. For instance, 6-MOQ is stable against light and heat, and its fluorescence intensity is not affected by pH changes . The other compounds' reactivity is not discussed, but their structural analyses suggest potential sites for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their structural and spectroscopic analyses. The 6-MOQ compound has a high molar absorptivity and fluorescence quantum yield, making it suitable for use as a fluorescent labeling reagent . The imidazo[2,1-b][1,3,4]thiadiazole derivative's crystal packing indicates the presence of various intermolecular interactions, which could affect its solubility and stability . The benzimidazole derivative's properties are not discussed in detail, but its crystal and molecular structures suggest it has distinct electronic properties .

Applications De Recherche Scientifique

Molecular Structure Analysis

  • The crystal and molecular structures of derivatives of 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile, specifically methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, were investigated, illuminating its potential as a side product in the synthesis of antitubercular agents (Richter et al., 2023).

Influence on Imidazole Ring Donor-Acceptor Capacities

  • A study on imidazole-based compounds, including this compound derivatives, revealed that electron density shifts in the imidazole ring significantly influence the donor capacity of the N-base electrons, with notable increases in pKa,N values attributed to ortho/para-directing methoxy substituents, suggesting a substantial role in chemical reactivity and potential pharmaceutical applications (Eseola et al., 2012).

Tubulin-Polymerization Inhibition

  • The 6-methoxy derivative was modified to produce compounds that showed significant inhibition of tubulin assembly, indicating its role in the development of tubulin-polymerization inhibitors targeting the colchicine site, with potential implications in cancer therapy (Xiao-Feng Wang et al., 2014).

Computational Characterization

  • Computational studies on substituted imidazoline and oxazoline structures, including 6-methoxy derivatives, showcased their potential as potent agonists and antagonists of imidazole receptors, emphasizing the importance of understanding molecular properties like structure, pKa, lipophilicity, and solubility in the early stages of drug design (Remko et al., 2006).

Angiotensin II Antagonism

  • A series of compounds containing 6-methoxy-1H-imidazol-1-yl derivatives demonstrated interaction with AT1 receptors, showcasing their potential as angiotensin II antagonists with implications for cardiovascular diseases (Harmat et al., 1995).

Propriétés

IUPAC Name

6-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-8-6-15(7-13-8)10-4-3-9(5-12)14-11(10)16-2/h3-4,6-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIUGYXHXBFGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(N=C(C=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to a mixture of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine (25 g) and zinc cyanide (16.4 g) in DMF (250 mL) was added tetrakis(triphenylphosphine)palladium(0) (2.16 g) at room temperature, and the mixture was stirred at 120° C. for 2 hr. The reaction mixture was allowed to cool to room temperature, and diluted with ethyl acetate and 10% aqueous ammonia solution. The precipitate was collected by filtration, washed with ethyl acetate and dried to give the title compound (17.5 g)
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
16.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.16 g
Type
catalyst
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.